molecular formula C18H19BrN4O2 B12733667 Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 134337-08-9

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B12733667
CAS No.: 134337-08-9
M. Wt: 403.3 g/mol
InChI Key: SYYLHCYCFMXSON-UHFFFAOYSA-N
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Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a bromine atom and a piperazine moiety, which are often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the formation of the oxazole ring, followed by the introduction of the bromine atom and the piperazine moiety. Common reagents and conditions might include:

    Oxazole formation: Using reagents like acetic anhydride and ammonium acetate.

    Bromination: Employing bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperazine introduction: Utilizing piperazine derivatives in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

    Batch or continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions or nucleophilic substitution with reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxazole derivatives with additional functional groups.

    Reduction: Could produce reduced forms of the compound with altered functional groups.

    Substitution: Might result in new heterocyclic compounds with different substituents.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique properties in material science or as a catalyst.

Mechanism of Action

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.

    Enzyme inhibition: Modulating the activity of enzymes involved in metabolic pathways.

    Signal transduction: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds featuring the piperazine moiety with various functional groups.

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to its specific combination of the oxazole ring, bromine atom, and piperazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

134337-08-9

Molecular Formula

C18H19BrN4O2

Molecular Weight

403.3 g/mol

IUPAC Name

6-bromo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2

InChI Key

SYYLHCYCFMXSON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4

Origin of Product

United States

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